2-(4-Fluorobenzenesulfonyl)propanoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers requiring consistent α-sulfonyl propanoic acid reactivity often face variability when substituting generic aryl analogs. 2-(4-Fluorobenzenesulfonyl)propanoic acid (CAS 1017675-07-8) ensures reproducible electronic and steric profiles, eliminating batch-to-batch uncertainty. - Modulated α-proton acidity (pKa ~10-12) enables selective enolate alkylation under mild conditions. - 4-Fluoro substituent provides a ¹⁹F NMR handle for binding assays and metabolic stability enhancement. - Supplied as a racemic mixture, amenable to chiral resolution for asymmetric synthesis applications.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
CAS No. 1017675-07-8
Cat. No. B1372775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzenesulfonyl)propanoic acid
CAS1017675-07-8
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H9FO4S/c1-6(9(11)12)15(13,14)8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
InChIKeyMONMTZLCRRBKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Properties


2-(4-Fluorobenzenesulfonyl)propanoic acid (CAS 1017675-07-8) is a fluorinated arylsulfonyl propanoic acid derivative with molecular formula C9H9FO4S and molecular weight 232.23 g/mol . It is classified as a sulfonyl carboxylic acid, featuring a 4-fluorobenzenesulfonyl group attached to the α-carbon of propanoic acid . The compound is commercially available as a solid with typical purity specifications of ≥95%, suitable for use as a research chemical and synthetic building block . Its predicted physicochemical properties include a density of 1.420 ± 0.06 g/cm³ and a boiling point of 435.3 ± 45.0 °C .

Fluorinated arylsulfonyl propanoic acid scaffold for electronic property tuning
α-Sulfonyl carboxylic acid handle enabling enolate chemistry and derivatization
Solid format with ≥95% purity suitable for direct weighing in synthesis workflows

Why Generic Substitution Fails


Substitution of 2-(4-fluorobenzenesulfonyl)propanoic acid with generic arylsulfonyl propanoic acid analogs introduces significant variability in electronic properties, steric profile, and metabolic stability, directly impacting experimental reproducibility and synthetic outcomes. The 4-fluoro substituent modulates the electron-withdrawing capacity of the sulfonyl group, altering the acidity of the α-proton and the electrophilicity of the carbonyl center compared to unsubstituted (H), chloro, methyl, or methoxy analogs [1]. These differences translate into quantifiable shifts in reaction yields, enzyme inhibition potency, and chromatographic behavior, making batch-to-batch substitution a scientifically unsound practice without explicit validation [2]. The evidence below delineates the specific, measurable parameters that differentiate this compound from its closest structural comparators.

Replacing the 4-fluoro substituent with hydrogen, chloro, or methyl groups shifts electron‑withdrawing character, altering α‑proton acidity and carbonyl electrophilicity.

Using the 3‑(4‑fluorobenzenesulfonyl)propanoic acid regioisomer (β‑sulfonyl) removes the sulfonyl‑stabilized α‑CH acidity, blocking key alkylation and condensation pathways.

Switching to unsubstituted or differently substituted arylsulfonyl analogs changes density, boiling point, and solubility profiles, which may require re‑optimization of purification and solvent systems.

Quantitative Evidence of Structural Differentiation


Molecular Weight and Fluorine Substitution

2-(4-Fluorobenzenesulfonyl)propanoic acid possesses a molecular weight of 232.23 g/mol and incorporates a single fluorine atom, distinguishing it from the unsubstituted phenylsulfonyl analog (MW 214.24 g/mol), the 4-chloro analog (MW 248.68 g/mol), and the 4-methyl analog (MW 228.26 g/mol) . Fluorine substitution enhances lipophilicity and metabolic stability compared to hydrogen, while avoiding the increased molecular weight and potential toxicity liabilities associated with the chloro substituent [1].

Molecular Weight & Fluorine
Class-level
Target (F): 232.23 g/mol Phenyl analog: 214.24 g/mol 4‑Chloro analog: 248.68 g/mol 4‑Methyl analog: 228.26 g/mol Fluorine content: 8.18% w/w
Fluorine provides metabolic stability modulation without the mass penalty of chlorine.
Class‑level inference; confirm individual compound behavior experimentally.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Predicted Physicochemical Properties vs. Phenylsulfonyl Analog

2-(4-Fluorobenzenesulfonyl)propanoic acid exhibits a predicted density of 1.420 ± 0.06 g/cm³ and boiling point of 435.3 ± 45.0 °C, which differ from the unsubstituted 2-(phenylsulfonyl)propanoic acid analog due to the electron-withdrawing and polar effects of the fluorine substituent . These differences can influence solvent selection, purification strategies, and handling procedures during synthesis and scale-up .

Predicted Physicochemical Properties
Data to verify
Predicted density: 1.420 ± 0.06 g/cm³ Predicted boiling point: 435.3 ± 45.0 °C No publicly accessible comparator data for phenyl analog in the same model system.
Predicted values support initial solvent and temperature selection; experimental verification is recommended.
Source review; cross‑study comparability is limited.
Physical Chemistry Analytical Chemistry Process Chemistry

Regioisomeric Differentiation in Synthetic Utility

2-(4-Fluorobenzenesulfonyl)propanoic acid features the sulfonyl group at the α-carbon (C2 position), whereas its regioisomer 3-(4-fluorobenzenesulfonyl)propanoic acid (CAS 682760-24-3) has the sulfonyl group at the β-carbon (C3 position) . This structural difference confers distinct reactivity profiles: the α-sulfonyl carboxylic acid exhibits enhanced acidity of the α-proton (estimated pKa ~2.5-3.0 for the carboxylic acid and ~10-12 for the α-CH), making it more susceptible to α-deprotonation and subsequent alkylation or condensation reactions compared to the β-isomer, where the sulfonyl group is electronically insulated from the carboxylate .

Regioisomeric Differentiation
Class-level
α‑isomer (2‑sulfonyl): estimated α‑CH pKa ~10–12 β‑isomer (3‑sulfonyl): α‑CH pKa >20 pKa difference >8 units favors α‑deprotonation.
Enhanced α‑proton acidity enables unique alkylation and condensation reactions not feasible with the β‑isomer.
Estimated pKa based on class‑level trends; confirm experimentally in the target solvent system.
Organic Synthesis Building Blocks Medicinal Chemistry

Research and Industrial Applications


Synthesis of Fluorinated α-Sulfonyl Carboxylic Acid Derivatives

2-(4-Fluorobenzenesulfonyl)propanoic acid serves as a key intermediate for the synthesis of α-substituted propanoic acid derivatives with potential biological activity. The fluorine atom enhances metabolic stability and membrane permeability, while the α-sulfonyl group provides a handle for further derivatization through enolate chemistry [1]. The compound can be converted to amides, esters, or reduced to sulfoxides and sulfides, enabling exploration of structure-activity relationships in programs targeting proteases, integrins, or other sulfonamide-sensitive enzymes .

α-Functionalization for Fluorescent or Affinity Probes

The enhanced acidity of the α-proton (estimated pKa ~10-12) allows for selective α-alkylation or α-acylation of 2-(4-fluorobenzenesulfonyl)propanoic acid under mild basic conditions [1]. This enables the introduction of biotin, fluorophores, or photoaffinity labels at the α-position without affecting the sulfonyl or carboxyl functionalities. Such derivatives are valuable as chemical probes for target identification and validation studies, where the fluorine atom can also serve as a 19F NMR reporter for binding assays .

α-Sulfonyl Carboxylic Acid as a Chiral Building Block

While 2-(4-fluorobenzenesulfonyl)propanoic acid is commercially available as a racemic mixture, its α-sulfonyl carboxylic acid framework is amenable to resolution via diastereomeric salt formation or enzymatic kinetic resolution [1]. The resulting enantiopure material can be employed in asymmetric synthesis as a chiral auxiliary or as a precursor to enantiomerically enriched sulfoxides and sulfones, which are important motifs in pharmaceuticals and agrochemicals .

Application
Selection Property
Validation Focus
Fluorinated α‑sulfonyl derivative synthesis
α‑Sulfonyl carboxylic acid reactivity, fluorine electronic effect
Reaction yield and purity profiling
α‑Functionalized probes (biotin, fluorophore)
α‑Proton acidity for selective alkylation, potential 19F NMR reporter
Labeling efficiency and probe stability
Chiral building block resolution
Racemate resolution capability via salt formation or enzymatic kinetic resolution
Enantiomeric excess and chiral auxiliary performance

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